4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide
Overview
Description
4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide is a complex organic compound with the molecular formula C18H18IN3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like iodine (I2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The cyano group and iodinated benzoyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N,N-diethyl-5-[(2-chlorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide
- 4-cyano-N,N-diethyl-5-[(2-bromobenzoyl)amino]-3-methyl-2-thiophenecarboxamide
Uniqueness
The presence of the iodinated benzoyl group in 4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxamide distinguishes it from similar compounds
Properties
IUPAC Name |
4-cyano-N,N-diethyl-5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2S/c1-4-22(5-2)18(24)15-11(3)13(10-20)17(25-15)21-16(23)12-8-6-7-9-14(12)19/h6-9H,4-5H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPELFFVKAYZFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2I)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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